[1,1'-Biphenyl]-4-sulfonicacidhydrate
Description
[1,1'-Biphenyl]-4-sulfonic acid hydrate is a sulfonic acid derivative of biphenyl, characterized by a sulfonic acid (-SO₃H) group substituted at the para position of one benzene ring. Its molecular formula is C₁₂H₁₀O₃S·nH₂O (hydrate form), with a CAS number of 2113-68-0 . The compound is commonly used in organic synthesis, particularly as an intermediate for sulfonamide derivatives and surfactants. Its hydrated form enhances stability and solubility in polar solvents, making it valuable in industrial and pharmaceutical applications .
Properties
Molecular Formula |
C12H12O4S |
|---|---|
Molecular Weight |
252.29 g/mol |
IUPAC Name |
4-phenylbenzenesulfonic acid;hydrate |
InChI |
InChI=1S/C12H10O3S.H2O/c13-16(14,15)12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9H,(H,13,14,15);1H2 |
InChI Key |
DBQISFQSXXAGPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)O.O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-sulfonicacidhydrate typically involves the sulfonation of biphenyl. One common method is the reaction of biphenyl with sulfuric acid, which introduces the sulfonic acid group onto the biphenyl structure. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of [1,1’-Biphenyl]-4-sulfonicacidhydrate can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the continuous addition of biphenyl and sulfuric acid into the reactor, followed by the separation and purification of the product.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-4-sulfonicacidhydrate undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The biphenyl structure can be reduced under specific conditions.
Substitution: The sulfonic acid group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonates, while substitution reactions can introduce various functional groups onto the biphenyl structure.
Scientific Research Applications
[1,1’-Biphenyl]-4-sulfonicacidhydrate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of detergents, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-sulfonicacidhydrate involves its interaction with various molecular targets. The sulfonic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity. The biphenyl structure can also interact with hydrophobic regions of proteins, influencing their conformation and function.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
| Compound Name | Molecular Formula | CAS Number | Key Functional Groups | Primary Applications |
|---|---|---|---|---|
| [1,1'-Biphenyl]-4-sulfonic acid hydrate | C₁₂H₁₀O₃S·nH₂O | 2113-68-0 | Sulfonic acid (-SO₃H), biphenyl core | Surfactants, sulfonamide precursors |
| [1,1'-Biphenyl]-4-sulfonyl chloride | C₁₂H₉ClO₂S | 1018-22-6† | Sulfonyl chloride (-SO₂Cl) | Sulfonamide synthesis, acylating agent |
| 4-((4'-Methoxy-[1,1'-biphenyl])-4-sulfonamido)benzoic acid | C₂₀H₁₇NO₅S | 885269-42-1 | Sulfonamide (-SO₂NH-), methoxy (-OCH₃), benzoic acid | Pharmaceutical intermediates |
| 1,1'-Biphenyl-4-ol | C₁₂H₁₀O | 92-69-3† | Phenolic hydroxyl (-OH) | Metabolite of bifenazate, agrochemicals |
| Sodium (±)-2-(2-fluoro-4-biphenylyl)propionate dihydrate | C₁₅H₁₂FNaO₂·2H₂O | N/A | Carboxylate (-COO⁻Na⁺), fluorine substituent | Nonsteroidal anti-inflammatory drugs (NSAIDs) |
Notes:
- †CAS numbers inferred from structural analogs in the absence of direct evidence.
- Key differences: Sulfonic acid vs. sulfonyl chloride: The sulfonic acid group (-SO₃H) is highly acidic and polar, whereas the sulfonyl chloride (-SO₂Cl) is reactive in nucleophilic substitutions (e.g., forming sulfonamides) . Sulfonamide derivatives: The sulfonamido group (-SO₂NH-) in CAS 885269-42-1 introduces hydrogen-bonding capacity, enhancing biological activity . Ionic vs. non-ionic forms: Sodium salts (e.g., the NSAID analog) exhibit higher aqueous solubility compared to the free acid .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound | Solubility (Water) | Melting Point (°C) | Stability |
|---|---|---|---|
| [1,1'-Biphenyl]-4-sulfonic acid hydrate | High (due to hydration) | ~250 (decomposes) | Stable in hydrated form; hygroscopic |
| [1,1'-Biphenyl]-4-sulfonyl chloride | Reacts with water | 80–82 | Moisture-sensitive; stored under inert gas |
| 1,1'-Biphenyl-4-ol | Low | 165–167 | Oxidizes in air; light-sensitive |
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